21R-Argatroban

Vue d'ensemble

Description

L’argatroban est un inhibiteur direct de la thrombine synthétique utilisé principalement comme anticoagulant. Il est particulièrement efficace dans la prévention et le traitement de la thrombose chez les patients atteints de thrombopénie induite par l’héparine. L’argatroban est une petite molécule qui inhibe sélectivement la thrombine, une enzyme clé de la cascade de coagulation .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’argatroban implique plusieurs étapes clés :

Adsorption : L’argatroban est adsorbé à l’aide d’une résine échangeuse d’ions basique forte.

Élution et Concentration : Le composé est élué et concentré sous pression réduite.

Neutralisation et Hydrogénation Catalytique : L’éluat est neutralisé avec une solution acide, puis soumis à une hydrogénation catalytique en utilisant du palladium sur carbone.

Recristallisation : La solution est lentement refroidie à température ambiante, ce qui conduit à une recristallisation, puis séchée à 60-80 °C.

Méthodes de Production Industrielle : La production industrielle de l’argatroban suit des étapes similaires, mais elle est optimisée pour une production à grande échelle. Le procédé garantit une grande pureté (pas inférieure à 99,5 %) et une faible teneur en métaux lourds, ce qui le rend adapté aux applications médicales .

Analyse Des Réactions Chimiques

Types de Réactions : L’argatroban subit principalement :

Oxydation : Implique l’ajout d’oxygène ou le retrait d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou le retrait d’oxygène.

Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et Conditions Courants :

Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent l’hydrogène gazeux en présence d’un catalyseur au palladium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de l’argatroban .

4. Applications de la Recherche Scientifique

L’argatroban a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la thrombine et les mécanismes anticoagulants.

Biologie : Étudié pour ses effets sur les processus cellulaires impliquant la thrombine.

Industrie : Utilisé dans le développement de nouvelles thérapies anticoagulantes et dans l’étude des voies de coagulation.

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Heparin-Induced Thrombocytopenia (HIT)

- Efficacy : Argatroban is the only FDA-approved alternative for treating HIT and its associated thromboembolic events. Clinical trials such as ARG-911 and ARG-915 have demonstrated significant reductions in new thrombosis and mortality rates when compared to historical controls .

- Dosing Protocol : Initial dosing typically starts at 2 µg/kg/min, adjustable based on activated partial thromboplastin time (aPTT) measurements to maintain therapeutic levels .

2. Acute Ischemic Stroke

- Research Findings : A randomized clinical trial indicated that argatroban improved functional outcomes in patients with acute ischemic stroke compared to control groups. In one study, 80.5% of patients treated with argatroban achieved good functional outcomes at 90 days versus 73.3% in the control group (P = .04) .

- Mechanism : Argatroban's mechanism involves not only thrombin inhibition but also potential improvements in cerebral blood flow, which may enhance recovery from ischemic events .

3. Percutaneous Coronary Interventions

- Usage : Argatroban is frequently used during percutaneous coronary interventions to prevent thrombotic complications in patients at risk for HIT . Its rapid action allows for effective management of anticoagulation during these procedures.

Research Applications

1. Biochemical Studies

- Model Compound : Argatroban serves as a model compound for studying thrombin inhibition mechanisms and the broader coagulation pathways. Researchers utilize it to understand the dynamics of thrombin interactions and the effects on cellular processes involved in hemostasis .

2. Development of New Anticoagulants

- Industry Implications : The properties of argatroban have been instrumental in developing novel anticoagulant therapies. Its action profile informs the design of new drugs targeting similar pathways without the adverse effects associated with traditional anticoagulants like warfarin .

Case Study 1: Argatroban in Critically Ill Patients

A recent case study demonstrated the successful use of argatroban in a critically ill patient with COVID-19 who developed HIT. Following the initiation of argatroban therapy, there was a marked improvement in renal function and overall clinical status, highlighting its utility beyond traditional indications .

Case Study 2: Efficacy in Acute Ischemic Stroke

In another investigation focused on acute ischemic stroke patients, argatroban was administered alongside standard care protocols. The results indicated a statistically significant improvement in patient outcomes compared to those receiving standard treatment alone, providing a compelling argument for its broader application in stroke management .

Mécanisme D'action

L’argatroban exerce ses effets anticoagulants en inhibant directement la thrombine. Il se lie de manière réversible au site actif de la thrombine, empêchant la conversion du fibrinogène en fibrine, ce qui est essentiel à la formation de caillots. Cette inhibition affecte également l’activation des facteurs de coagulation V, VIII et XIII, de la protéine C et de l’agrégation plaquettaire .

Composés Similaires :

Bivalirudine : Un autre inhibiteur direct de la thrombine utilisé dans des contextes cliniques similaires.

Lépirudine : Une hirudine recombinante utilisée pour l’anticoagulation chez les patients atteints de thrombopénie induite par l’héparine.

Dabigatran : Un inhibiteur oral direct de la thrombine utilisé pour la prévention des accidents vasculaires cérébraux chez les patients atteints de fibrillation auriculaire.

Unicité de l’argatroban : L’argatroban est unique en raison de sa liaison réversible à la thrombine et de son aptitude à être utilisé chez les patients atteints d’insuffisance rénale, car il est métabolisé dans le foie . Cela en fait un choix privilégié dans des scénarios cliniques spécifiques où d’autres anticoagulants peuvent ne pas être adaptés.

Comparaison Avec Des Composés Similaires

Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.

Lepirudin: A recombinant hirudin used for anticoagulation in patients with heparin-induced thrombocytopenia.

Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation.

Uniqueness of Argatroban: Argatroban is unique due to its reversible binding to thrombin and its suitability for patients with renal dysfunction, as it is metabolized in the liver . This makes it a preferred choice in specific clinical scenarios where other anticoagulants may not be suitable.

Activité Biologique

Introduction

21R-Argatroban is a synthetic direct thrombin inhibitor, primarily used in the management of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT). Its biological activity is characterized by its ability to selectively inhibit thrombin, thereby preventing clot formation. This article explores the pharmacological properties, clinical efficacy, and safety profile of this compound based on diverse research findings.

This compound functions as a monovalent direct thrombin inhibitor, meaning it binds to the active site of thrombin, inhibiting its function without requiring antithrombin. This mechanism allows it to effectively inhibit both free and fibrin-bound thrombin. The compound exhibits a relatively short elimination half-life of approximately 45 minutes and is predominantly metabolized in the liver via cytochrome P450 enzymes, primarily CYP3A4 .

Pharmacokinetics

The pharmacokinetic profile of this compound shows linear behavior within clinically relevant dosing ranges (1–3 μg/kg/min for HIT treatment). Steady-state concentrations are typically reached within one hour of infusion initiation. The anticoagulant effects diminish rapidly after cessation of therapy, returning to baseline levels within 2–4 hours .

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Elimination Half-Life | ~45 minutes |

| Metabolism | Hepatic (CYP3A4) |

| Steady-State Concentration | Achieved within 1 hour |

| Dosing Range | 1–25 μg/kg/min |

Use in Heparin-Induced Thrombocytopenia (HIT)

Clinical studies have demonstrated that this compound significantly improves outcomes in patients with HIT. In a multicenter study involving 418 patients, those treated with argatroban showed a composite endpoint reduction (death from all causes, amputation, or new thrombosis) compared to historical controls (28% vs. 38.8%, P = .04) over a follow-up period .

Stroke Management

Recent randomized trials have investigated the efficacy of this compound in acute ischemic stroke patients. In one study involving 601 patients, those receiving argatroban exhibited a higher rate of good functional outcomes at 90 days compared to controls (80.5% vs. 73.3%, P = .04) . This suggests potential benefits in neurological recovery when administered early post-stroke.

Table 2: Clinical Study Outcomes for Argatroban in HIT and Stroke

| Study Focus | Outcome Measure | Argatroban Group (%) | Control Group (%) | P-Value |

|---|---|---|---|---|

| HIT Study | Composite Endpoint (Death/Thrombosis) | 28.0 | 38.8 | .04 |

| Acute Ischemic Stroke | Good Functional Outcome at 90 Days | 80.5 | 73.3 | .04 |

Bleeding Risks

While argatroban is effective in preventing thrombosis, its use is associated with bleeding risks. In clinical trials, major bleeding complications were reported in approximately 3%–6% of treated patients . The incidence was notably higher in specific populations such as those with severe HIT.

Comparative Studies

In comparative studies against unfractionated heparin (UFH), argatroban showed non-inferiority concerning major bleeding and thrombosis rates during procedures like veno-venous extracorporeal membrane oxygenation (vvECMO) . This finding highlights its safety profile in critically ill patients who may be at increased risk for bleeding.

Table 3: Safety Outcomes Comparing Argatroban and UFH

| Safety Measure | Argatroban (%) | UFH (%) | P-Value |

|---|---|---|---|

| Major Bleeding Events | 69 | 81 | .163 |

| Major Thrombosis | 28 | 17 | .145 |

Propriétés

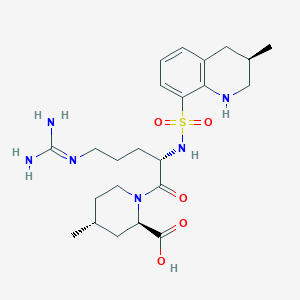

IUPAC Name |

1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860975 | |

| Record name | 4-Methyl-1-[N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)arginyl]piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121785-71-5 | |

| Record name | 121785-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.